(2E)-3-(1-benzofuran-2-yl)acrylic acid
Description
(2E)-3-(1-benzofuran-2-yl)acrylic acid is a conjugated α,β-unsaturated carboxylic acid featuring a benzofuran moiety. The benzofuran ring, a fused bicyclic system (benzene + furan), confers aromaticity and electronic diversity, while the acrylic acid group provides a reactive carboxylic acid functionality and conjugation across the C2–C3 double bond (E-configuration).
The compound’s planar benzofuran-acrylic acid system facilitates intermolecular interactions such as π-π stacking and hydrogen bonding, critical for both crystallographic packing (as observed in analogs like 2-(5-fluoro-1-benzofuran-2-yl)acetic acid ) and binding to biological targets.
Properties
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAXPKHRUZJFC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132376-67-1 | |
| Record name | (2E)-3-(1-benzofuran-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares structural features of (2E)-3-(1-benzofuran-2-yl)acrylic acid with analogous compounds:
Physicochemical Properties
- Acidity : The acrylic acid group in the target compound (pKa ~4.5–5.0, estimated) is more acidic than acetic acid analogs (pKa ~2.5–3.0) due to conjugation stabilization of the deprotonated form .
- Solubility : The benzofuran ring contributes to moderate lipid solubility, while the carboxylic acid enhances water solubility. Fluorinated analogs (e.g., 2-(5-fluoro-1-benzofuran-2-yl)acetic acid) exhibit higher lipophilicity .
- Conjugation Effects: The E-configuration in acrylic acid derivatives optimizes conjugation, influencing UV-Vis absorption and reactivity in Michael addition reactions compared to non-conjugated acetic acid derivatives .
Research Findings and Data
Crystallographic Insights
- Analogs such as 2-(5-fluoro-1-benzofuran-2-yl)acetic acid crystallize in monoclinic systems with intermolecular hydrogen bonds (O–H···O) stabilizing the lattice . The target compound likely adopts similar packing motifs.
- Software tools like SHELXL and ORTEP-3 are critical for resolving such structures, confirming bond lengths and angles .
Q & A
Basic: What synthetic methodologies are effective for synthesizing (2E)-3-(1-benzofuran-2-yl)acrylic acid and its derivatives?
The compound is typically synthesized via multi-step routes involving:
- Condensation reactions : 2-Acetyl benzofuran reacts with isatin under acidic conditions to form quinoline-4-carboxylic acid derivatives, followed by esterification and hydrazide formation .
- Cross-coupling strategies : Similar benzofuran-acrylic acid analogs are synthesized using Heck coupling or Knoevenagel condensation, optimizing reaction time, temperature, and catalysts (e.g., acetic acid or piperidine) .
Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (ethyl acetate/hexane) to isolate stereoisomers .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
DFT methods (e.g., B3LYP hybrid functional) are critical for:
- Electron distribution analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For benzofuran derivatives, the acryloyl group often acts as an electron-deficient moiety .
- Non-covalent interactions : Use atoms-in-molecules (AIM) theory to map hydrogen bonding and π-π stacking, which influence crystal packing (e.g., in chalcone derivatives) .
Methodological steps : Optimize geometry at the 6-311++G(d,p) basis set. Validate with experimental crystallographic data (e.g., bond lengths from SHELX-refined structures) .
Basic: What spectroscopic and crystallographic techniques confirm the structural identity of this compound?
- NMR/IR : The acryloyl proton (δ 6.5–7.5 ppm in NMR) and carbonyl stretching (1690–1710 cm in IR) confirm conjugation .
- X-ray crystallography : Use SHELXL for refinement. For example, orthorhombic space group (Z=4) with unit cell parameters .
Best practices : Resolve disorder in benzofuran rings using SQUEEZE in PLATON and validate with R-factor convergence (< 5%) .
Advanced: How do researchers resolve discrepancies in reported biological activities of benzofuran-acrylic acid derivatives?
- Assay standardization : Compare MIC values under consistent conditions (e.g., broth microdilution for antimicrobial activity) .
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF) to enhance activity. For example, trifluoromethyl-substituted analogs show 4-fold higher antitubercular potency .
- In silico ADMET : Use SwissADME to predict bioavailability and rule out false positives (e.g., PAINS filters). Derivatives with logP < 3.5 often exhibit better membrane permeability .
Advanced: What strategies enhance the nonlinear optical (NLO) properties of this compound?
- Crystal engineering : Design non-centrosymmetric crystals (e.g., chalcone derivatives) by introducing bulky substituents (e.g., bromophenyl groups) to disrupt symmetry .
- Hyperpolarizability calculations : Use DFT to compute β values. For example, brominated derivatives exhibit second-harmonic generation (SHG) efficiency 1.5× higher than urea .
Experimental validation : Poling in PMMA matrices and Kurtz-Perry powder testing under Nd:YAG laser (1064 nm) .
Basic: How are hydrazide derivatives of this compound synthesized for pharmacological screening?
- Step 1 : React methyl ester intermediates with hydrazine hydrate (80°C, 6h) to form carbohydrazides .
- Step 2 : Condense with substituted isatins (e.g., 5-fluoroisatin) in ethanol under reflux to form Schiff bases.
Yield optimization : Use Dean-Stark traps for azeotropic water removal. Characterize products via - COSY to confirm regioselectivity .
Advanced: What role do intermolecular interactions play in the solid-state stability of this compound?
- Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, 2.65–2.70 Å) stabilize crystal lattices. For example, centrosymmetric dimers in space groups .
- Halogen interactions : Bromine substituents form Br⋯O contacts (3.2–3.4 Å), enhancing thermal stability (TGA decomposition >250°C) .
Analysis tools : Mercury CSD for packing diagrams; CrystalExplorer for Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
